molecular formula C9H8O4 B1668207 Caffeic acid CAS No. 501-16-6

Caffeic acid

Cat. No.: B1668207
CAS No.: 501-16-6
M. Wt: 180.16 g/mol
InChI Key: QAIPRVGONGVQAS-DUXPYHPUSA-N
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Description

Caffeic acid (CA) is an organic compound classified as a hydroxycinnamic acid. This yellow solid consists of both phenolic and acrylic functional groups. It is found in all plants because it is an intermediate in the biosynthesis of lignin, one of the principal components of woody plant biomass and its residues . It is a type of phenolic acid found in many plants and foods, such as apples and red wine. Coffee is the main source of this compound in the diet . It is a significant organic compound that is ubiquitous in the plant kingdom, distinguished by its chemical formula C9H8O4 .


Synthesis Analysis

A series of this compound derivatives were synthesized via a modified Wittig reaction, which is a very important tool in organic chemistry for the construction of unsaturated carbon–carbon bonds . De novo biosynthesis of this compound from glucose has been achieved by engineered Saccharomyces cerevisiae .


Molecular Structure Analysis

This compound has a molecular formula of C9H8O4 and a molecular weight of 180.16 g/mol . The chemical structure of this compound is characterized by a phenolic ring and a trans double bond, with its IUPAC name being 3,4-Dihydroxycinnamic acid .


Physical and Chemical Properties Analysis

This compound appears as yellow prisms or plates (from chloroform or ligroin) or pale yellow granules. Alkaline solutions turn from yellow to orange . It is slightly soluble in water, and significantly more so in organic solvents such as ethanol .

Scientific Research Applications

Detection and Quantification

Caffeic acid's presence in foods, pharmaceuticals, and supplements necessitates accurate determination. Voltamperometric sensors and biosensors, especially those based on carbon nanomaterials, have been developed for this purpose (Bounegru & Apetrei, 2020).

Anticancer Properties

Research shows that this compound exhibits anticancer effects. For instance, it has been found to hinder cancer cell proliferation in human HT-1080 fibrosarcoma cell lines through mechanisms involving oxidative stress (Prasad et al., 2011).

Neuroprotective Effects

This compound has demonstrated potential in treating Alzheimer's disease. A study indicated that it can significantly improve learning deficits and cognitive function in Alzheimer's disease models, possibly by suppressing oxidative stress and inflammation (Wang et al., 2016).

Anti-Obesity and Gut Microbiota Modulation

In the context of obesity, this compound has shown promise in reducing body weight and improving lipid profiles in diet-induced-obese mice. This effect may be attributed to the regulation of gut microbiota (Xu et al., 2020).

Inhibition of DNA Methylation

This compound and its derivatives like chlorogenic acid have been found to inhibit DNA methylation, a crucial process in gene regulation and expression. This inhibition might contribute to its potential anticancer properties (Lee & Zhu, 2006).

Therapeutic Applications

Beyond its biological activities, this compound's derivatives have been explored for various therapeutic applications, including in cancer and neurological diseases, due to their antioxidant, anti-inflammatory, and other pharmacological effects (Alam et al., 2022).

Antimicrobial Properties

This compound and itsderivatives have demonstrated antimicrobial effects against various microbes like bacteria, fungi, and viruses. This includes its application in nanoformulations and in combination with antibiotics for enhanced effectiveness (Khan et al., 2021).

Bone Metabolic Disorders

In the realm of bone health, this compound isolated from Trigonella stellata showed potential in managing osteoporosis by regulating osteoblast and osteoclast cells, enhancing bone mineralization, and impacting osteogenic markers (Ibrahim et al., 2020).

Biosynthesis and Chemical Synthesis

Efforts have been made to biosynthetically produce this compound derivatives for potential therapeutic applications. Engineering bacterial platforms for total biosynthesis of these compounds has shown promising results, expanding the potential of bio-based production of high-value aromatic esters and amides (Wang et al., 2017).

Cosmetic and Medicinal Applications

This compound is increasingly used in cosmetics and medications due to its antioxidant activity, increasing collagen production, and antimicrobial properties. Its use in skin applications, including formulations like solid lipid nanoparticles and ethosomes, has been studied for enhanced delivery and antioxidant effects (Magnani et al., 2014; Hallan et al., 2021).

Pharmacokinetic Studies

Pharmacokinetic studies have been conducted to understand the absorption and metabolism of this compound and its derivatives, providing insights into its therapeutic potential and guiding clinical applications (Li et al., 2020).

Potential in Treating Dementia

This compound has shown potential in alleviating oxidative stress and cognitive deficits in models of dementia, suggesting its therapeutic utility in conditions like Alzheimer's disease (Deshmukh et al., 2016).

Mechanism of Action

Target of Action

Caffeic acid, a polyphenol compound, has been found to interact with several targets in the body. It directly targets ERK1/2 , which are key proteins involved in cell signaling pathways. In the ER-positive breast cancer cell line MCF7, this compound acts as an antiestrogen, downregulating the expression of the estrogen receptor (ER) and insulin-like growth factor 1 (IGF-1) receptor .

Mode of Action

This compound interacts with its targets, leading to various changes at the molecular level. For instance, in the ER-positive breast cancer cell line MCF7, it downregulates the expression of the estrogen receptor (ER), insulin-like growth factor 1 (IGF-1) receptor, and the level of activated PKB/Akt kinase, as well as suppresses the growth of cells . This interaction with ERK1/2 inhibits their activities, leading to a significant reduction in the phosphorylation of mitogen-activated protein kinase signaling .

Biochemical Pathways

This compound affects several biochemical pathways. It is first synthesized in plants through the shikimic acid pathway , where phenylalanine is deaminated to cinnamic acid and then transformed into this compound . It also influences the production of reactive oxygen species (ROS), induces DNA oxidation of cancer cells, reduces tumor cell angiogenesis, blocks STATS (transcription factor and signal translation 3), and suppresses MMP2 and MMP-9 (collagen IV metalloproteases) .

Pharmacokinetics

This compound exhibits certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It is hydrolyzed by the microflora of colonies and metabolized mainly in the intestinal mucosa through phase II enzymes. It undergoes conjugation and methylation processes, forming sulphated, glucuronic, and/or methylated conjugates by the action of sulfotransferases, UDP-glucotransferases, and o-methyltransferases, respectively . The transmembrane flux of this compound in intestinal cells occurs through active transport mediated by monocarboxylic acid carriers .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been found to have positive effects on human health, affecting conditions such as cancer, diabetes, atherosclerosis, Alzheimer’s disease, and bacterial and viral infections . It has antioxidant properties in normal cells and pro-oxidant properties in cancer cells, leading to pro-oxidant-mediated oxidative DNA damage and its downstream signaling induces apoptotic cancer cell death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, pH and concentration of sodium chloride produce certain physiological changes in the microorganisms that make them more sensitive to phenylpropanoids . Furthermore, this compound’s antioxidant properties may be influenced by the presence of metals due to its structural chemical characteristics .

Safety and Hazards

Caffeic acid causes skin irritation, serious eye irritation, and may cause respiratory irritation . Effects include sweating, intense thirst, nausea and vomiting, diarrhea, cyanosis, restlessness, stupor, low blood pressure, hyperventilation, abdominal pain, anemia, convulsions, coma, lung swelling followed by pneumonia. Respiratory failure and kidney damage may follow .

Future Directions

The numerous beneficial properties of caffeic acid have spurred extensive research into its potential applications in healthcare and other industries. Current studies are exploring its utility in diverse areas such as cancer treatment, skincare, neurological disorders, and more . The pharmacological effects of this compound, the emphasis on in vitro and in vivo studies, and the existing challenges and prospects of this compound for cancer treatment and prevention are discussed in this review .

Biochemical Analysis

Biochemical Properties

Caffeic acid is synthesized by all plant species and is present in foods such as coffee, wine, tea, and popular medicines such as propolis . The anticancer properties of this compound are associated with its antioxidant and pro-oxidant capacity, attributed to its chemical structure that has free phenolic hydroxyls .

Cellular Effects

This compound can slow oxidative stress in the body and fight the free radicals this stress produces . It can act by preventing the production of ROS (reactive oxygen species), inducing DNA oxidation of cancer cells, as well as reducing tumor cell angiogenesis .

Molecular Mechanism

This compound’s structure represents an effective trap for radicals; the combination of an aromatic core with a conjugated side chain allows for an easy delocalization of unpaired electrons. By giving hydrogen to quench the radicals, this compound serves as a primary antioxidant .

Temporal Effects in Laboratory Settings

The absolute bioavailability (Fabs) of this compound was found to be 14.7%, and its intestinal absorption was 12.4% . The Papp A!B values of this compound were ranging from (4.87±1.72) 10 7cm/s to (5.05±0.66) 10 7cm/s as the concentration varied from 5 to 15mg/mL .

Dosage Effects in Animal Models

High concentrations of this compound may possibly result in cell toxicity and DNA damage, according to in vitro and animal studies . In a rat model of colitis, this compound at 30 mg/kg caused weight loss although it effectively reduced macroscopic colonic damage .

Metabolic Pathways

This compound and its derivatives are first synthesized in plants through the shikimic acid pathway, in which phenylalanine is deaminated to cinnamic acid and then transformed into this compound .

Transport and Distribution

In its free form, this compound is absorbed in the gastrointestinal tract through monocarboxylic acid transporters . Pharmacokinetic studies indicate that this compound is hydrolyzed by the microflora of colonies and metabolized mainly in the intestinal mucosa through phase II enzymes .

Subcellular Localization

As a key gene in regulating the synthesis of lignin, this compound transferase (COMT) was widely distributed in the tubular cells, xylem ducts, and secondary cell walls of plants . Most subcellular localizations of CsCOMT family members were in chloroplasts .

Properties

IUPAC Name

(E)-3-(3,4-dihydroxyphenyl)prop-2-enoic acid
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InChI

InChI=1S/C9H8O4/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5,10-11H,(H,12,13)/b4-2+
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InChI Key

QAIPRVGONGVQAS-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)O)O)O
Source PubChem
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Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)O)O)O
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Molecular Formula

C9H8O4
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DSSTOX Substance ID

DTXSID901316055
Record name trans-Caffeic acid
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Molecular Weight

180.16 g/mol
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Physical Description

Yellow solid; Slightly soluble in cold water, soluble in hot water; [Merck Index] Light yellow powder; [MSDSonline], Solid
Record name Caffeic acid
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Solubility

Sparingly soluble in cold water. Freely soluble in hot water, cold alcohol.
Record name CAFFEIC ACID
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Vapor Pressure

0.00000025 [mmHg]
Record name Caffeic acid
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Mechanism of Action

Caffeic acid phenethyl ester (CAPE) was synthesized from caffeic acid and phenethyl alcohol (ratio 1:5) at room temperature with dicyclohexyl carbodiimide (DCC) as a condensing reagent. The yield was about 38%. CAPE was found to arrest the growth of human leukemia HL-60 cells. It also inhibits DNA, RNA and protein synthesis in HL-60 cells with IC50 of 1.0 M, 5.0 M and 1.5 M, respectively., In an attempt to understand the antihyperglycemic action of caffeic acid, the myoblast C2C12 cells were employed to investigate the glucose uptake in the present study. Caffeic acid enhanced the uptake of radioactive glucose into C2C12 cells in a concentration-dependent manner. Similar effect of phenylephrine on the uptake of radioactive glucose was also observed in C2C12 cells. Prazosin attenuated the action of caffeic acid in a way parallel to the blockade of phenylephrine. Effect of caffeic acid on alpha1-adrenoceptors was further supported by the displacement of [3H]prazosin binding in C2C12 cells. Moreover, the glucose uptake-increasing action of phenylephrine in C2C12 cells was inhibited by the antagonists of alpha1A-adrenoceptors, both tamsulosin and WB 4101, but not by the antagonist of alpha1B-adrenoceptors, chlorethylclonidine (CEC). The presence of alpha1A-adrenoceptors in C2C12 cells can thus be considered. Similar inhibition of the action of caffeic acid was also obtained in C2C12 cells co-incubating these antagonists. An activation of alpha1A-adrenoceptors seems responsible for the action of caffeic acid in C2C12 cells. In the presence of U73312, the specific inhibitor of phospholipase C, caffeic acid-stimulated uptake of radioactive glucose into C2C12 cells was reduced in a concentration-dependent manner and it was not affected by U73343, the negative control of U73312. Moreover, chelerythrine and GF 109203X diminished the action of caffeic acid at concentrations sufficient to inhibit protein kinase C. Therefore, the obtained data suggest that an activation of alpha1A-adrenoceptors in C2C12 cells by caffeic acid may increase the glucose uptake via phospholipase C-protein kinase C pathway., Caffeic acid (CA, 3,4-dihydroxycinnamic acid), at 2% in the diet, had been shown to be carcinogenic in forestomach and kidney of F344 rats and B6C3F1 mice. Based on its occurrence in coffee and numerous foods and using a linear interpolation for cancer incidence between dose 0 and 2%, the cancer risk in humans would be considerable. In both target organs, tumor formation was preceded by hyperplasia, which could represent the main mechanism of carcinogenic action. The dose-response relationship for this effect was investigated in male F344 rats after 4-week feeding with CA at different dietary concentrations (0, 0.05, 0.14, 0.40, and 1.64%). Cells in S-phase of DNA replication were visualized by immunohistochemical analysis of incorporated 5-bromo-2'-deoxyuridine (BrdU), 2 hr after intraperitoneal injection. In the forestomach, both the total number of epithelial cells per millimeter section length and the unit length labeling index of BrdU-positive cells (ULLI) were increased, about 2.5-fold, at 0.40 and 1.64%. The lowest concentration (0.05%) had no effect. At 0.14%, both variables were decreased by about one-third. In the kidney, the labeling index in proximal tubular cells also indicated a J-shaped (or U-shaped) dose response with a 1.8-fold increase at 1.64%. In the glandular stomach and in the liver, which are not target organs, no dose-related effect was seen. The data show a good correlation between the organ specificity for cancer induction and stimulation of cell division. With respect to the dose-response relationship and the corresponding extrapolation of the animal tumor data to a human cancer risk, a linear extrapolation appears not to be appropriate.
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Color/Form

Yellow crystals from concentrated aqueous solutions. Alkaline solns turn from yellow to orange.

CAS No.

501-16-6, 331-39-5, 71693-97-5
Record name trans-Caffeic acid
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Record name Caffeic acid
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Record name 2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, homopolymer
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Melting Point

Decomposes at 223-225 °C (Softens at 194 °C)., 225 °C
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Record name Caffeic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of caffeic acid?

A1: this compound has a molecular formula of C9H8O4 and a molecular weight of 180.16 g/mol. []

Q2: Does this compound exhibit antioxidant activity?

A2: Yes, this compound possesses significant antioxidant activity. Studies have shown it can scavenge free radicals, chelate metal ions like Fe2+, and quench singlet oxygen, thereby protecting against oxidative stress. [, ]

Q3: Can you elaborate on the spectroscopic data associated with this compound?

A3: this compound displays characteristic peaks in various spectroscopic analyses. For instance, in infrared spectroscopy, it exhibits a band at 1720 cm-1 indicative of an esterified carboxyl group and bands between 1440-1633 cm-1 attributed to aromatic ring stretching. In proton nuclear magnetic resonance (1H NMR) spectroscopy, this compound shows characteristic signals for both the this compound moiety (δ 6.77–7.33 ppm) and starch (δ 3.30–5.47 ppm) when grafted onto corn starch. []

Q4: How does this compound exert its anti-cancer effects?

A4: Research suggests that this compound induces apoptosis, a programmed cell death, in cancer cells. Specifically, in MG-63 osteosarcoma cells, this compound activates caspases, a family of proteases involved in apoptosis. This activation is mediated through the intrinsic apoptotic pathway, involving Bid truncation and cytochrome c release. [, ]

Q5: Does this compound influence melanin production?

A5: Yes, this compound has been shown to effectively inhibit melanin production. Unlike ferulic acid, which directly binds to tyrosinase, this compound inhibits melanin synthesis by preventing the phosphorylation of tyrosinase by casein kinase 2 (CK2). []

Q6: How does this compound interact with the Keap1-Nrf2 pathway?

A6: Studies on a novel this compound derivative, N-propargyl caffeate amide (PACA), indicate that this compound derivatives can directly modify Keap1, a negative regulator of the Nrf2 transcription factor. This modification leads to the dissociation of the Keap1-Nrf2 complex, allowing Nrf2 to translocate to the nucleus and induce the expression of cytoprotective genes like heme oxygenase-1 (HO-1), ultimately promoting neuronal survival and neurite outgrowth. []

Q7: Does this compound offer protection against liver damage?

A7: Research suggests that this compound possesses hepatoprotective properties. In a rat model of paracetamol-induced liver injury, this compound administration mitigated oxidative stress and inflammation, evidenced by reduced malonaldehyde (MDA) and tumor necrosis factor-alpha (TNF-α) levels. It also restored the activity of antioxidant enzymes, normalized liver enzymes, and improved liver histology. This protection is partly attributed to the induction of HO-1. []

Q8: What is the role of this compound in protecting intestinal barrier function?

A8: Studies in weaning piglets revealed that this compound supplementation increased beneficial bacteria like Bifidobacterium and Lactobacillus in the colon while decreasing Escherichia coli. It also enhanced the expression of tight junction proteins, including zonula occludens-1 (ZO-1), claudin-1, and occludin, which contribute to a robust intestinal barrier. []

Q9: Can this compound cross the blood-brain barrier?

A9: Yes, this compound has been detected in the cerebrospinal fluid of human patients, indicating its ability to cross the blood-brain barrier. This finding suggests that dietary this compound may directly interact with the central nervous system. []

Q10: How can the stability of this compound be improved in formulations?

A11: this compound can undergo degradation in certain formulations. The addition of natural antioxidants like citric acid, malic acid, or hibiscus extract has been shown to improve the stability of this compound derivatives in glycerin extracts. []

Q11: Are there any applications of this compound in the food industry?

A12: this compound, often present in wine, can co-pigment with anthocyanins, influencing the wine's color. Ultrasound irradiation can enhance this co-pigmentation process, leading to improved color characteristics and potentially enhancing wine quality. []

Q12: Has this compound been explored for drug delivery applications?

A13: Yes, research has explored the use of this compound in creating antioxidant nanomaterials. This compound, when conjugated to the surface of core-shell silica nanospheres, forms a hybrid nanocarrier that exhibits enhanced antioxidant properties. This system has shown promise as a potential vehicle for delivering oxidation-sensitive drugs. []

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